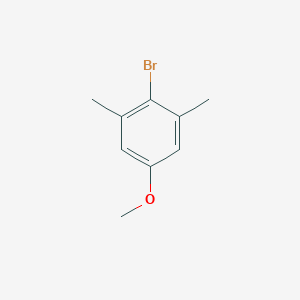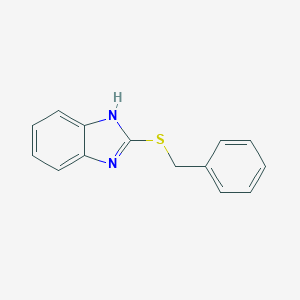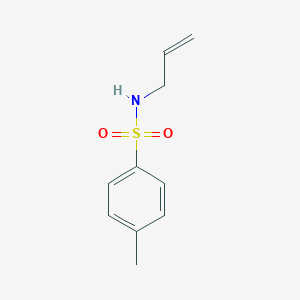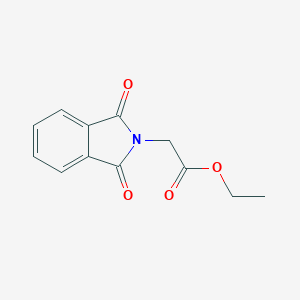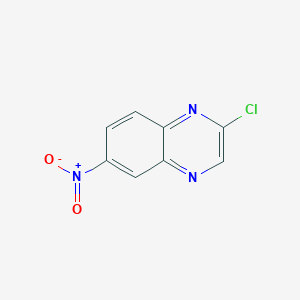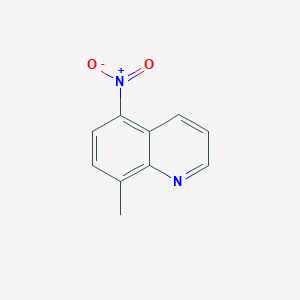![molecular formula C12H14O4 B188148 2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane CAS No. 5660-56-0](/img/structure/B188148.png)
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane, commonly known as DPEPhos, is a type of ligand used in various chemical reactions. It is a bidentate phosphine ligand that has been shown to be effective in catalyzing various chemical reactions. In
作用機序
DPEPhos acts as a bidentate ligand, coordinating with metal ions to form complexes. The metal-DPEPhos complexes then act as catalysts, facilitating various chemical reactions. The exact mechanism of action of DPEPhos in different reactions may vary, but it generally involves the activation of substrates and the stabilization of transition states.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of DPEPhos. However, it is known that DPEPhos is not intended for use as a drug and should not be administered to animals or humans. It is primarily used in chemical reactions and has no known physiological effects.
実験室実験の利点と制限
DPEPhos has several advantages as a ligand in chemical reactions. It is easy to synthesize and purify, and it has been shown to be effective in various reactions. However, DPEPhos also has limitations. It is not effective in all reactions, and its effectiveness may vary depending on the substrate and reaction conditions. Additionally, DPEPhos is sensitive to air and moisture, and it should be stored and handled carefully to prevent degradation.
将来の方向性
There are several future directions for research on DPEPhos. One direction is to explore its application in new chemical reactions and its effectiveness compared to other ligands. Another direction is to investigate the mechanism of action of DPEPhos in different reactions, which may provide insights into the design of more effective catalysts. Additionally, research on the stability and handling of DPEPhos may lead to improvements in its synthesis and use in chemical reactions.
合成法
The synthesis of DPEPhos involves the reaction of 4-bromo-1,3-dioxolane with 4-(1,3-dioxolan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields DPEPhos as a white solid, which can be further purified using column chromatography.
科学的研究の応用
DPEPhos has been widely used in various chemical reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has been shown to be effective in catalyzing these reactions, leading to high yields and selectivity. DPEPhos has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
特性
CAS番号 |
5660-56-0 |
|---|---|
製品名 |
2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H14O4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
InChIキー |
KFYUAUKBIGISTN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
正規SMILES |
C1COC(O1)C2=CC=C(C=C2)C3OCCO3 |
その他のCAS番号 |
5660-56-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




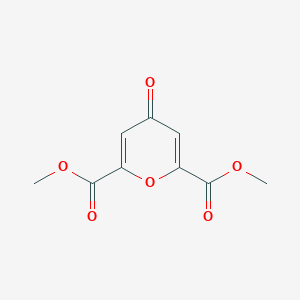
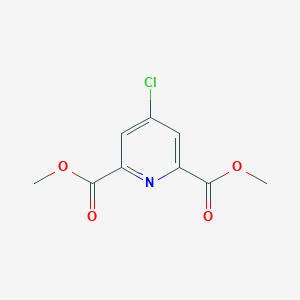
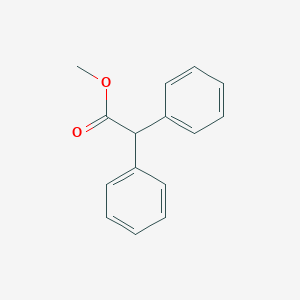
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)

